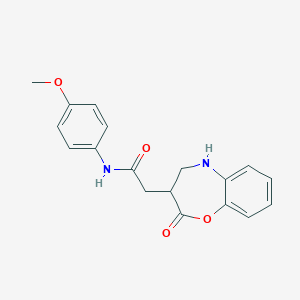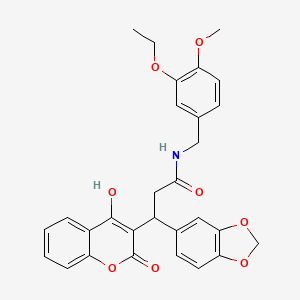![molecular formula C23H19FN4O B11045139 4-Amino-1-(3-fluorophenyl)-3-methyl-7-phenyl-1H,5H,6H,7H,8H-pyrazolo[3,4-B]quinolin-5-one](/img/structure/B11045139.png)
4-Amino-1-(3-fluorophenyl)-3-methyl-7-phenyl-1H,5H,6H,7H,8H-pyrazolo[3,4-B]quinolin-5-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound is a fascinating member of the pyrazoloquinolinone family. Let’s break it down:
Chemical Name: 4-Amino-1-(3-fluorophenyl)-3-methyl-7-phenyl-1H,5H,6H,7H,8H-pyrazolo[3,4-B]quinolin-5-one
Structure: It features a pyrazoloquinolinone core with an amino group (NH₂) at position 4, a fluorophenyl group (C₆H₄F) at position 1, a methyl group (CH₃) at position 3, and a phenyl group (C₆H₅) at position 7.
Natural Occurrence: While not found in nature, this compound serves as a valuable synthetic intermediate.
Preparation Methods
Synthetic Routes::
Condensation Reaction:
- Industrial-scale synthesis typically involves efficient one-pot reactions, combining multiple steps for cost-effectiveness.
Chemical Reactions Analysis
Oxidation: Can be oxidized to form a quinone derivative.
Reduction: Reduction of the quinone moiety yields a dihydroquinoline.
Substitution: The fluorophenyl group can undergo substitution reactions.
Common Reagents: Various metal catalysts (e.g., palladium, platinum), reducing agents (e.g., NaBH₄), and halogenating agents (e.g., NBS).
Major Products: Diverse derivatives with altered substituents.
Scientific Research Applications
Medicine: Investigated for potential antitumor, anti-inflammatory, and antiviral properties.
Chemistry: Used as a building block for more complex molecules.
Industry: Employed in the synthesis of novel materials.
Mechanism of Action
Targets: Interacts with specific cellular receptors or enzymes.
Pathways: Modulates signaling pathways related to cell growth, inflammation, or immunity.
Comparison with Similar Compounds
Uniqueness: Its specific substitution pattern sets it apart.
Similar Compounds: Explore related pyrazoloquinolinones, such as 1,3-diazole derivatives.
Properties
Molecular Formula |
C23H19FN4O |
|---|---|
Molecular Weight |
386.4 g/mol |
IUPAC Name |
4-amino-1-(3-fluorophenyl)-3-methyl-7-phenyl-7,8-dihydro-6H-pyrazolo[3,4-b]quinolin-5-one |
InChI |
InChI=1S/C23H19FN4O/c1-13-20-22(25)21-18(10-15(11-19(21)29)14-6-3-2-4-7-14)26-23(20)28(27-13)17-9-5-8-16(24)12-17/h2-9,12,15H,10-11H2,1H3,(H2,25,26) |
InChI Key |
KZWLANKLGODCDE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C2=NC3=C(C(=O)CC(C3)C4=CC=CC=C4)C(=C12)N)C5=CC(=CC=C5)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-(2-fluorophenyl)-N-(2-{[(4-nitro-1H-pyrazol-1-yl)acetyl]amino}ethyl)-1,2,4-oxadiazole-5-carboxamide](/img/structure/B11045058.png)
![Butyl 5-methyl-7-(3-nitrophenyl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B11045063.png)
![{3-Amino-4-methyl-6-phenylpyrazolo[3,4-d]pyrimidin-1-yl}acetic acid](/img/structure/B11045078.png)
![1-{2-[4-(4-Bromophenyl)-1,3-thiazol-2-YL]hydrazono}-4,4,6-trimethyl-4H-pyrrolo[3,2,1-IJ]quinolin-2(1H)-one](/img/structure/B11045079.png)
![4-[1-(2-chlorobenzyl)-1H-benzimidazol-2-yl]-1-(4-methylphenyl)pyrrolidin-2-one](/img/structure/B11045081.png)
![N-[6-(4-Piperidinyloxy)-3-pyridinyl]cyclobutanecarboxamide](/img/structure/B11045084.png)

![N-(3-chloro-2-methylphenyl)-2-(5-oxo-4,5,6,7-tetrahydro[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)acetamide](/img/structure/B11045092.png)



![2-((3,6-dimethyl-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide](/img/structure/B11045118.png)
![N-[1-(2-Butynoyl)-3-pyrrolidinyl]-3,4-difluorobenzamide](/img/structure/B11045124.png)

